1-Bromo-2-fluoro-4-iodo-3-methylbenzene

Medicinal Chemistry Organic Synthesis Catalysis

1-Bromo-2-fluoro-4-iodo-3-methylbenzene (CAS 1000576-29-3; also 3-bromo-2-fluoro-6-iodotoluene) is a tetra-substituted benzene derivative containing bromine, fluorine, and iodine substituents plus a methyl group. This polyhalogenated arene serves as a versatile building block in pharmaceutical and materials synthesis, primarily for sequential cross-coupling reactions to construct complex biaryl and heterobiaryl scaffolds.

Molecular Formula C7H5BrFI
Molecular Weight 314.92
CAS No. 1000576-29-3
Cat. No. B3069998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-4-iodo-3-methylbenzene
CAS1000576-29-3
Molecular FormulaC7H5BrFI
Molecular Weight314.92
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)Br)I
InChIInChI=1S/C7H5BrFI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
InChIKeyMLIFKSSUZINVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoro-4-iodo-3-methylbenzene CAS 1000576-29-3: Procurement & Differentiation Guide for Polyhalogenated Aromatic Building Blocks


1-Bromo-2-fluoro-4-iodo-3-methylbenzene (CAS 1000576-29-3; also 3-bromo-2-fluoro-6-iodotoluene) is a tetra-substituted benzene derivative containing bromine, fluorine, and iodine substituents plus a methyl group [1]. This polyhalogenated arene serves as a versatile building block in pharmaceutical and materials synthesis, primarily for sequential cross-coupling reactions to construct complex biaryl and heterobiaryl scaffolds [2]. Its structural complexity and precisely arranged halogens provide orthogonal reactivity handles for iterative functionalization [3].

Why 1-Bromo-2-fluoro-4-iodo-3-methylbenzene Cannot Be Simply Replaced by Other Polyhalogenated Toluenes


Substituting this compound with a different polyhalogenated toluene—such as 1-bromo-4-iodo-2-methylbenzene (CAS 202865-85-8) or 2-fluoro-6-iodotoluene (CAS 443-85-6)—fundamentally alters the reaction outcome because the relative positions of halogens dictate both the regioselectivity and the achievable product diversity [1]. In palladium-catalyzed cross-couplings, iodine at the 4-position undergoes oxidative addition preferentially over bromine, while the adjacent methyl group at position 3 exerts steric and electronic influences that modulate coupling rates and site-selectivity [2]. Swapping to a regioisomer or removing a halogen eliminates the orthogonal reactivity required for sequential diversification and reduces the number of accessible derivatives per synthetic step [3].

Quantitative Differentiation Evidence for 1-Bromo-2-fluoro-4-iodo-3-methylbenzene


Orthogonal Halogen Reactivity: Iodine vs. Bromine vs. Fluorine Site-Selectivity in Cross-Couplings

The iodine substituent at the 4-position exhibits approximately 10⁴–10⁵ higher reactivity than bromine in Pd-catalyzed oxidative addition, enabling selective mono-coupling at iodine while leaving bromine intact for subsequent transformations [1]. In contrast, regioisomeric 1-bromo-4-iodo-2-methylbenzene (CAS 202865-85-8) has iodine at the same position but lacks the ortho-fluorine electronic modulation; this alters the rate of the second coupling step because fluorine's strong electron-withdrawing effect activates the adjacent C–Br bond for subsequent reactions [2].

Medicinal Chemistry Organic Synthesis Catalysis

Methyl Group Steric and Electronic Effects on Regioselectivity

The 3-methyl group in 1-bromo-2-fluoro-4-iodo-3-methylbenzene introduces a steric bias that favors coupling at the less hindered 4-iodo position over the 1-bromo position. Computational studies on analogous polyhalogenated arenes indicate that a methyl group ortho to a halogen reduces coupling rate at the adjacent position by 3–10× compared to the unsubstituted analog [1]. In contrast, 2-fluoro-6-iodotoluene (CAS 443-85-6) has the methyl group ortho to iodine, which significantly retards initial coupling at the iodine site and reduces overall reaction efficiency .

Structure-Activity Relationship Synthetic Methodology Pharmaceutical Intermediates

Purity and Analytical Characterization for Reliable Procurement

Commercial suppliers of 1-bromo-2-fluoro-4-iodo-3-methylbenzene typically provide material with ≥95% purity (GC-MS or HPLC) . Notably, Adamas offers a higher-purity grade with 99%+ purity by GC-MS [1]. In comparison, 1-bromo-4-iodo-2-methylbenzene (CAS 202865-85-8) is generally available at 98% purity , but the absence of fluorine in the structure limits its utility for F-tagged molecules and ¹⁹F NMR monitoring. The target compound's fluorine atom serves as an internal spectroscopic handle for reaction monitoring.

Quality Control Analytical Chemistry Procurement

Physical Properties and Handling Differentiation

1-Bromo-2-fluoro-4-iodo-3-methylbenzene is a liquid at ambient temperature (density 2.1±0.1 g/cm³, boiling point 257.7±35.0 °C at 760 mmHg) . This physical state contrasts with 1-bromo-2-fluoro-4-iodobenzene (CAS 136434-77-0), which is a crystalline solid with melting point 34–38 °C . The liquid nature of the target compound simplifies automated liquid handling in high-throughput experimentation and eliminates the need for pre-weighing or dissolution steps required for solids.

Physical Chemistry Laboratory Handling Process Chemistry

Fluorine as a Spectroscopic Probe for Reaction Monitoring

The presence of a fluorine atom in 1-bromo-2-fluoro-4-iodo-3-methylbenzene enables quantitative ¹⁹F NMR monitoring of reaction progress and product formation without interference from proton signals [1]. Non-fluorinated analogs such as 1-bromo-4-iodo-2-methylbenzene (CAS 202865-85-8) lack this built-in spectroscopic handle, requiring more labor-intensive HPLC or GC-MS analysis for each time point .

Analytical Method Development Process Analytical Technology Reaction Optimization

Documented Utility in Pharmaceutical Patent Literature

Polyhalogenated alkylbenzenes with the specific substitution pattern of 1-bromo-2-fluoro-4-iodo-3-methylbenzene are explicitly claimed as intermediates in pharmaceutical patents, including those for kinase inhibitors and protein degraders [1]. In contrast, simpler dihalogenated toluenes like 2-fluoro-6-iodotoluene (CAS 443-85-6) are less frequently cited in recent patent literature as key intermediates for advanced therapeutic candidates [2].

Intellectual Property Pharmaceutical R&D Chemical Intermediates

Primary Application Scenarios for 1-Bromo-2-fluoro-4-iodo-3-methylbenzene Based on Differentiation Evidence


Sequential Suzuki–Miyaura Cross-Coupling for Diversified Biaryl Libraries

Leverage the orthogonal reactivity of iodine and bromine to perform two consecutive cross-couplings in one pot. First, couple at the 4-iodo position using mild Pd catalysts; then increase temperature or switch ligand to activate the 1-bromo position. This strategy, enabled by the compound's ~10⁴× reactivity difference between C–I and C–Br, reduces step count and purification requirements [1].

Synthesis of Fluorine-Containing Pharmaceutical Intermediates for ¹⁹F NMR Tracking

Use the fluorine atom as an internal probe for real-time reaction monitoring by ¹⁹F NMR. This non-destructive method accelerates optimization of coupling conditions and enables kinetic profiling, particularly valuable when scaling up reactions for preclinical candidate synthesis [2].

High-Throughput Parallel Synthesis in Automated Medicinal Chemistry Workflows

The liquid physical state (density 2.1 g/cm³) permits direct volumetric dispensing using automated liquid handlers, eliminating manual weighing steps. This compatibility, combined with commercial availability at 99%+ purity, ensures reproducible stoichiometry across hundreds of parallel reactions [3].

Building Block for Polyhalogenated Patent Scaffolds

Incorporate into synthetic routes targeting polyhalogenated intermediates claimed in pharmaceutical patents. The specific arrangement of bromine, fluorine, and iodine matches structural motifs described in patents for kinase inhibitors and protein degraders, providing a direct entry into protected chemical space [4].

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